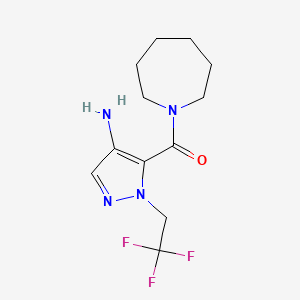
5-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide in the presence of a base.
Attachment of the Azepan-1-ylcarbonyl Group: This can be done through an acylation reaction using azepan-1-ylcarbonyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, pyrazole derivatives are often investigated for their potential as therapeutic agents, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and other applications.
Mechanism of Action
The mechanism of action of 5-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group may enhance its binding affinity, while the azepan-1-ylcarbonyl group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine
- 5-(Azepan-1-ylcarbonyl)-1H-pyrazole
- 1-(2,2,2-Trifluoroethyl)-5-(azepan-1-ylcarbonyl)-1H-pyrazole
Uniqueness
The unique combination of the azepan-1-ylcarbonyl and trifluoroethyl groups in 5-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
[4-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O/c13-12(14,15)8-19-10(9(16)7-17-19)11(20)18-5-3-1-2-4-6-18/h7H,1-6,8,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJQDCPUACCXSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C=NN2CC(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2408401.png)
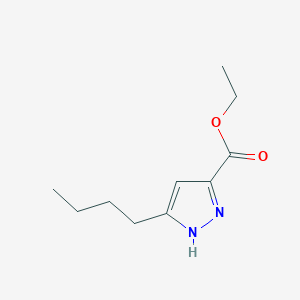
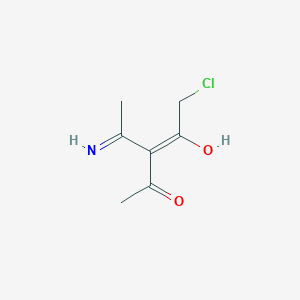
![N-(4-methylphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)thiophene-2-carboxamide](/img/structure/B2408407.png)
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2408408.png)
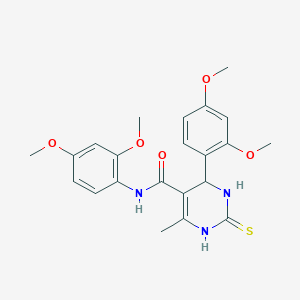
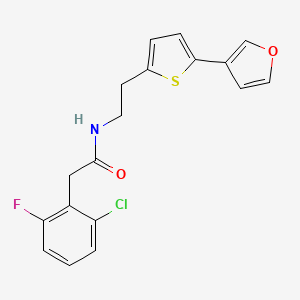
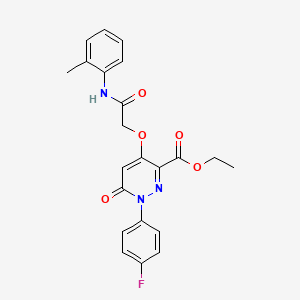
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2408416.png)
![3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B2408417.png)
![methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2408418.png)
![4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid](/img/structure/B2408419.png)
![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2408420.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2408423.png)
